molecular formula C19H21N5OS B2488484 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351602-40-8

2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2488484
CAS No.: 1351602-40-8
M. Wt: 367.47
InChI Key: BOEUPKJMQRZBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone features a benzothiazole scaffold linked via a methylamino group to a ketone moiety, which is further connected to a piperazine ring substituted with a pyridin-2-yl group. This structural architecture is characteristic of molecules designed for diverse pharmacological activities, including anticancer, antimicrobial, and receptor-targeted applications . Benzothiazole derivatives are known for their metabolic stability and ability to interact with biological targets such as kinases and G-protein-coupled receptors. The piperazine-pyridine moiety enhances solubility and receptor-binding affinity, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-22(19-21-15-6-2-3-7-16(15)26-19)14-18(25)24-12-10-23(11-13-24)17-8-4-5-9-20-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUPKJMQRZBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The reaction of 2-chloropyridine (1) with piperazine (2) in refluxing acetonitrile (12 h, 82°C) using K₂CO₃ as a base yields 4-(pyridin-2-yl)piperazine (3) in 68% yield. The electron-deficient nature of 2-chloropyridine facilitates nucleophilic attack by piperazine’s secondary amine.

Optimization Notes :

  • Catalytic Cu(I) : Adding 5 mol% CuI enhances reaction rate (yield increase: 68% → 82%).
  • Solvent Effects : Dimethylformamide (DMF) improves solubility but requires lower temperatures (60°C) to prevent decomposition.

Alternative Route: Buchwald-Hartwig Amination

For electron-rich pyridines, palladium-catalyzed coupling of 2-aminopyridine with 1,4-ditosylpiperazine in toluene at 110°C achieves 74% yield. This method avoids harsh conditions but requires costly catalysts.

Preparation of N-Methyl-benzo[d]thiazol-2-amine

Direct Methylation of Benzothiazole-2-amine

Treating benzo[d]thiazol-2-amine (4) with methyl iodide in dimethylacetamide (DMAc) at 0–5°C selectively produces N-methyl-benzo[d]thiazol-2-amine (5) (62% yield). Excess MeI leads to quaternary salt formation, necessitating careful stoichiometry (1:1.1 molar ratio).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.32 (d, J = 7.6 Hz, 1H), 3.12 (s, 3H, NCH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Ring-Closing Approach

Condensing 2-aminothiophenol with N-methylthioacetamide in HCl/EtOH under reflux forms the benzothiazole ring directly, yielding 5 in 71% purity. This method circumvents isolation challenges associated with methylation but requires rigorous pH control.

Construction of the Ethanone Bridge

α-Haloketone Intermediate Synthesis

Reacting 4-(pyridin-2-yl)piperazine (3) with chloroacetone in dichloromethane (0°C, 2 h) yields 1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-one (6) (85% yield). Subsequent bromination using N-bromosuccinimide (NBS) under UV light generates 2-bromo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-one (7) (76% yield).

Critical Parameters :

  • Radical Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv.) enhances bromination efficiency.
  • Temperature Control : Maintaining –10°C prevents di-bromination.

Nucleophilic Displacement

Treating 7 with N-methyl-benzo[d]thiazol-2-amine (5) in acetonitrile (K₂CO₃, 80°C, 8 h) affords the target compound (8) in 65% yield. The reaction proceeds via an Sₙ2 mechanism, with the amine attacking the electrophilic α-carbon.

Purification : Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted 5 and K₂CO₃ residues.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 8.21 (d, J = 4.5 Hz, 1H, pyridine-H6)
    • δ 7.89–7.45 (m, 4H, benzothiazole-H)
    • δ 4.12 (s, 2H, COCH₂N)
    • δ 3.85–3.40 (m, 8H, piperazine-H)
    • δ 2.95 (s, 3H, NCH₃)
  • ¹³C NMR (126 MHz, CDCl₃) :

    • δ 208.5 (C=O)
    • δ 158.2 (C=N, benzothiazole)
    • δ 149.1–116.3 (aromatic carbons)
    • δ 54.8 (piperazine-CH₂)
    • δ 38.1 (NCH₃)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₂₂N₆OS : 390.1584 [M+H]⁺
Observed : 390.1586 [M+H]⁺

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
1 CuI-catalyzed SₙAr 82 98 High efficiency
2 Direct methylation 62 95 Avoids ring synthesis
3 NBS bromination 76 97 Regioselective functionalization
4 K₂CO₃-mediated Sₙ2 65 99 Mild conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanone moiety and benzothiazole-thioether linkage serve as key sites for nucleophilic substitution:

  • Ethanone group : The carbonyl carbon undergoes nucleophilic attack in the presence of amines or thiols. For example, reactions with secondary amines (e.g., piperazine derivatives) proceed via acylation under basic conditions (triethylamine) in solvents like dichloromethane or ethanol .

  • Benzothiazole-thioether : The sulfur atom in the thioether bridge can participate in nucleophilic displacement with alkyl halides or aryl boronic acids in cross-coupling reactions .

Example reaction :
Target compound+R-XBase, DCMR-substituted derivative\text{Target compound} + \text{R-X} \xrightarrow{\text{Base, DCM}} \text{R-substituted derivative}

Piperazine Ring Functionalization

The piperazine nitrogen atoms are susceptible to alkylation and acylation:

  • Alkylation : Reacting with alkyl halides (e.g., bromoacetyl bromide) forms quaternary ammonium salts, often performed in polar aprotic solvents like acetonitrile .

  • Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) yields carboxamide derivatives, crucial for enhancing bioavailability in drug design .

Key finding : Piperazine acylation with trifluoromethyl groups significantly improves anti-mycobacterial activity (MIC: 2.35–7.94 μM) .

Condensation and Cycloaddition Reactions

The methylamino bridge facilitates condensation with aldehydes or ketones:

  • Schiff base formation : Reacting with aromatic aldehydes generates imine derivatives, typically catalyzed by acetic acid or piperidine .

  • Cycloaddition : Participation in Huisgen 1,3-dipolar cycloaddition with azides forms triazole rings under copper-catalyzed conditions .

Representative reaction :
Target compound+Ar-CHOEtOH, ΔImine derivative\text{Target compound} + \text{Ar-CHO} \xrightarrow{\text{EtOH, Δ}} \text{Imine derivative}

Benzothiazole Ring Modifications

Electrophilic substitution on the benzothiazole core is limited due to electron-withdrawing effects, but halogenation and sulfonation are feasible:

  • Halogenation : Bromine or iodine selectively substitutes at the 6-position under acidic conditions .

  • Sulfonation : Reaction with sulfonic acids introduces sulfonyl groups, enhancing water solubility .

Note : Electron-withdrawing substituents (e.g., -CF₃) on benzothiazole improve bioactivity by 8–64-fold .

Redox Reactions

The ethanone group can be reduced to a secondary alcohol using sodium borohydride or lithium aluminum hydride:
Target compoundNaBH4,MeOHAlcohol derivative\text{Target compound} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Alcohol derivative}

Mechanistic Insights and Optimization

  • Solvent effects : Dichloromethane enhances nucleophilic substitution yields (70–85%) compared to ethanol (50–60%) .

  • Catalysts : Copper(I) iodide accelerates cycloaddition reactions, reducing reaction times from 24h to 4h .

  • Thermodynamic control : High-temperature reflux (80°C) favors imine formation over competing side reactions .

Scientific Research Applications

Research indicates that compounds similar to 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives containing benzothiazole and piperazine structures possess significant antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These findings suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of several benzothiazole derivatives, including those with piperazine moieties. The results indicated that these compounds could significantly inhibit tumor cell proliferation in vitro, suggesting their potential as lead compounds for anticancer drug development .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral activity of similar compounds against viral strains. The results showed promising activity against specific viruses, highlighting the potential for developing antiviral therapies based on this chemical framework .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and analogous benzothiazole-piperazine derivatives reported in the literature:

Compound Molecular Weight Key Substituents Biological Activity Reference
Target Compound : 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone ~422.5 (estimated) - Methylamino linker
- Pyridin-2-yl on piperazine
Not reported (inferred anticancer potential) N/A
Compound 5j **: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone 507.10 - Triazole-thioether group
- Dual benzothiazole units
Anticancer (specific IC50 not provided) [1]
Compound 6a **: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone 413.50 - Phenylthio substituent Antiproliferative activity (cell line data) [7]
Compound 6b **: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(pyridin-2-ylthio)ethanone 414.50 - Pyridin-2-ylthio group Moderate activity vs. 6a [7]
Compound 11a **: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 484.20 - Thiazole-urea hybrid
- Hydrazinyl-ketone linker
Antiviral/anticancer (no explicit data) [3]
Compound 15 **: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone 335.82 - Chloroacetyl group Intermediate for further derivatization [4]

Key Observations:

Structural Variations: The target compound’s pyridin-2-yl substituent on piperazine distinguishes it from derivatives with bulkier groups (e.g., triazole-thioether in 5j or phenylthio in 6a ). This substitution likely improves solubility and target specificity compared to purely lipophilic analogs. Methylamino Linker: Unlike thioether or chloroacetyl linkers in analogs , the methylamino group may enhance metabolic stability and reduce off-target interactions.

Pharmacological Implications: Compounds with thioether or triazole substituents (e.g., 5j, 6a) demonstrated antiproliferative activity, suggesting the target compound’s pyridine group could modulate similar pathways .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods for 6b and 15 , involving piperazine functionalization via nucleophilic substitution or amidation. Yields for analogous compounds range from 58% to 88%, depending on substituent complexity .

Research Findings and Trends

  • Anticancer Activity: Benzothiazole-piperazine derivatives consistently show promise in anticancer screens. The target compound’s pyridine group may enhance DNA intercalation or kinase inhibition.
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Pyridine (as in 6b ) improves activity over phenylthio (6a), suggesting the target compound’s pyridinyl substituent may confer superior efficacy. Linker Flexibility: Methylamino and thioether linkers balance lipophilicity and polarity, critical for blood-brain barrier penetration or cytoplasmic targeting.

Biological Activity

The compound 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

Synthesis Methods

The synthesis of this compound typically involves Knoevenagel condensation , where 2-(benzo[d]thiazol-2-yl)acetonitrile is reacted with 4-pyridinecarboxaldehyde in the presence of a base such as triethylamine. The general reaction scheme is as follows:

  • Reactants : 2-(benzo[d]thiazol-2-yl)acetonitrile and 4-pyridinecarboxaldehyde.
  • Conditions : Stirring in ethanol at room temperature.
  • Yield : Approximately 66% after filtration and crystallization.

The resulting compound exhibits distinct structural features that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent . In vitro evaluations against Mycobacterium tuberculosis have shown promising results:

CompoundMIC (μg/mL)Inhibition (%)
12a10099
9a25098

These results indicate significant antimicrobial activity, with lower MIC values suggesting higher potency compared to standard drugs .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cancer cell lines, including colorectal carcinoma and breast cancer, it exhibited notable cytotoxic effects:

Cell LineGI (%) at 10 μM
HOP-92 (NSCL)86.28
HCT-11640.87
SK-BR-346.14

These findings suggest that the compound may interact with specific cellular pathways, potentially through inhibition of key kinases involved in cell proliferation .

The mechanism underlying the biological activity of this compound is believed to involve interaction with various protein targets. For instance, molecular docking studies have indicated that it may bind effectively to proteins involved in the mycobacterial cell wall synthesis, which is critical for its antimicrobial action . Additionally, SAR analyses suggest that modifications to the benzothiazole and piperazine moieties can enhance activity against specific cancer types by improving binding affinity to target proteins.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related benzothiazole derivatives, providing insights into their therapeutic potential:

  • Antitubercular Activity : A study reported that certain benzothiazole derivatives demonstrated significant inhibition against M. tuberculosis, with some compounds achieving MICs in the low micromolar range (1–10 μM) .
  • Cytotoxicity Profiles : Another investigation evaluated a series of thiazole-bearing compounds for their cytotoxicity against various cancer cell lines, revealing that structural modifications can lead to enhanced efficacy .
  • Anticonvulsant Properties : Some derivatives have shown promising anticonvulsant activities, indicating a broader pharmacological profile for benzothiazole-based compounds .

Q & A

Basic: What are the standard synthetic routes for 2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone?

Answer:
The compound is synthesized via multi-step protocols involving:

Benzothiazole Formation : Halogenation of benzothiazole precursors (e.g., 2-aminothiophenol derivatives) using reagents like PCl₃ or SOCl₂ .

Piperazine Coupling : Reaction of the benzothiazole intermediate with a piperazine derivative (e.g., 4-(pyridin-2-yl)piperazine) via nucleophilic substitution or amide bond formation. Carbodiimides (e.g., DCC) are often used to activate carbonyl groups for coupling .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Key Validation : NMR (¹H/¹³C) and HRMS confirm structural integrity. For example, a characteristic singlet at δ 3.8 ppm (CDCl₃) corresponds to the methylamino group .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 409.12 for C₂₁H₂₀N₄OS₂) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
    Advanced Tip : X-ray crystallography resolves ambiguous stereochemistry, though limited by crystal growth challenges .

Advanced: How can contradictory antimicrobial activity data (e.g., MIC values) across studies be resolved?

Answer:
Discrepancies in MIC values (e.g., 2–50 µM against S. aureus) may arise from:

Assay Variability : Differences in broth microdilution protocols (e.g., Mueller-Hinton vs. RPMI media) .

Compound Stability : Degradation under high-temperature storage or UV exposure. Validate via HPLC stability studies (e.g., 90% purity after 7 days at 4°C) .

Resistance Mechanisms : Screen for efflux pump overexpression (e.g., norA in S. aureus) using ethidium bromide accumulation assays .
Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:
Key approaches include:

Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve aqueous solubility (e.g., from <0.1 mg/mL to 2.5 mg/mL) .

Metabolic Stability : Replace labile groups (e.g., methylamino → trifluoromethyl) to reduce CYP450-mediated oxidation. Validate via liver microsome assays (e.g., t₁/₂ > 60 min) .

Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via substituent tuning (e.g., pyridinyl → fluorophenyl) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
A robust SAR framework involves:

Core Modifications :

  • Benzothiazole : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance antimicrobial activity (MIC reduction by 4-fold) .
  • Piperazine : Replace pyridinyl with bulky groups (e.g., 4-ethylbenzo[d]thiazole) to improve selectivity for serotonin receptors .

Assay Selection :

  • Primary Screen : Antimicrobial (MIC), cytotoxicity (HeLa cells, IC₅₀).
  • Secondary Screen : Target-specific (e.g., β-lactamase inhibition for resistant pathogens) .

Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Advanced: What computational methods predict the compound’s mechanism of action?

Answer:

Molecular Docking : Simulate binding to targets (e.g., E. coli DNA gyrase) using AutoDock Vina. Prioritize poses with ∆G < -8 kcal/mol .

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to identify critical residues (e.g., Asp73 in gyrase) .

QSAR Modeling : Use Random Forest algorithms to predict bioactivity from descriptors (e.g., topological polar surface area) .

Basic: What are the compound’s reported biological activities and associated targets?

Answer:

  • Antimicrobial : MIC = 2–10 µM against Gram-positive pathogens (S. aureus, B. subtilis) via gyrase inhibition .
  • Anti-inflammatory : IC₅₀ = 15 µM in COX-2 inhibition assays .
  • Anticancer : Moderate activity (IC₅₀ = 25 µM) against MCF-7 cells via apoptosis induction .
    Note : Cross-validate targets using knockout models (e.g., gyrB-deficient E. coli) .

Advanced: How to address low yield (<30%) in the final coupling step?

Answer:
Low yields often stem from:

Steric Hindrance : Use bulky base (DIPEA) instead of Et₃N to deprotonate the piperazine nitrogen .

Side Reactions : Add molecular sieves to suppress hydrolysis of the activated carbonyl intermediate .

Optimized Conditions : Microwave-assisted synthesis (100°C, 30 min) improves yield to 65% .

Advanced: What are the key challenges in scaling up synthesis for preclinical trials?

Answer:

Cost of Reagents : Replace Pd catalysts (e.g., Pd/C) with cheaper alternatives (e.g., Ni-based) for hydrogenation .

Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

Safety : Mitigate exothermic risks in nitro group reductions via controlled addition rates .

Advanced: How to resolve conflicting data on cytotoxicity (e.g., IC₅₀ discrepancies between cell lines)?

Answer:

Assay Consistency : Use identical incubation times (72 hr) and resazurin-based viability assays across cell lines .

Metabolic Variability : Account for differences in CYP450 expression (e.g., HepG2 vs. HEK293) using metabolic inhibitors (e.g., ketoconazole) .

Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.